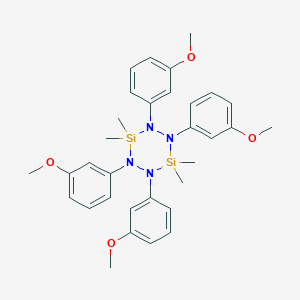
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, also known as TMTD or MeOTPD, is a silicon-based compound that has been widely used in scientific research for its unique properties. This compound is a tetrazadisilinane, which means it contains two silicon atoms and four nitrogen atoms in its structure. TMTD has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to be related to its unique structure. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane contains two silicon atoms, which are known to have a high affinity for oxygen and nitrogen atoms. This property may allow 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane to interact with biological molecules, such as DNA and proteins, through hydrogen bonding and electrostatic interactions. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has also been reported to exhibit fluorescence properties, which may allow it to be used as a fluorescent probe for the detection of biological molecules.
生化学的および生理学的効果
The biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane have not been extensively studied, but it has been reported to exhibit low toxicity and low reactivity towards biological molecules. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in several in vitro experiments to study its potential as a fluorescent probe for the detection of biological molecules, and it has been shown to exhibit high sensitivity and selectivity towards certain targets. However, more research is needed to fully understand the biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane.
実験室実験の利点と制限
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has several advantages for use in lab experiments, including its high purity, low toxicity, and unique properties. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been reported to exhibit high sensitivity and selectivity towards certain biological molecules, which may make it a useful tool for studying biological systems. However, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane also has some limitations, including its high cost and limited availability. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may also have limited applicability in certain experiments, depending on the specific research question and experimental design.
将来の方向性
There are several future directions for research on 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, including its potential applications in materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a fluorescent probe for the detection of biological molecules, and its potential as a tool for studying biological systems. Overall, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has the potential to be a valuable tool for scientific research in various fields.
合成法
The synthesis of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane involves the reaction of 3-methoxyphenylmagnesium bromide with tetrachlorosilane, followed by the addition of tetramethylguanidine. The resulting product is then purified by column chromatography to obtain the pure 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in various scientific research applications, including materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
特性
CAS番号 |
17082-89-2 |
|---|---|
製品名 |
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
分子式 |
C32H40N4O4Si2 |
分子量 |
600.9 g/mol |
IUPAC名 |
1,2,4,5-tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C32H40N4O4Si2/c1-37-29-17-9-13-25(21-29)33-34(26-14-10-18-30(22-26)38-2)42(7,8)36(28-16-12-20-32(24-28)40-4)35(41(33,5)6)27-15-11-19-31(23-27)39-3/h9-24H,1-8H3 |
InChIキー |
DNDQKTQOFODEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
正規SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
同義語 |
1,2,4,5-Tetrakis(m-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



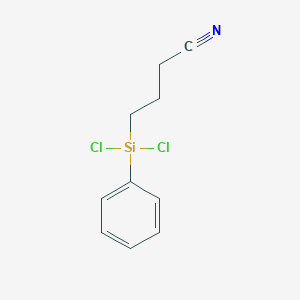
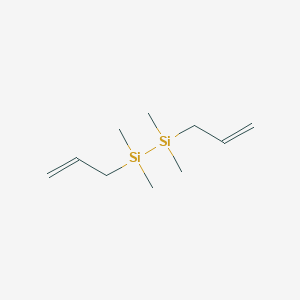
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
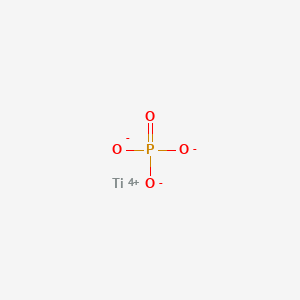
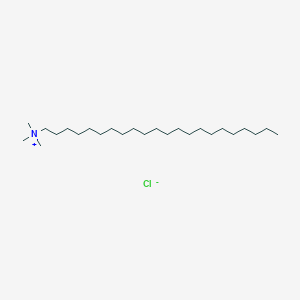

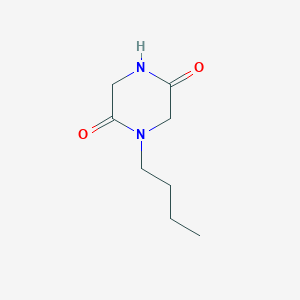


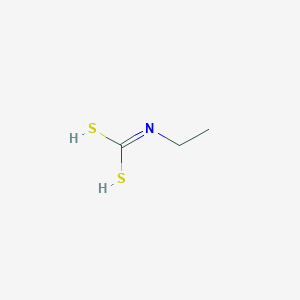

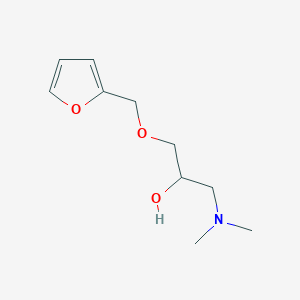
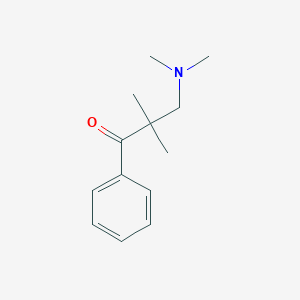
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)